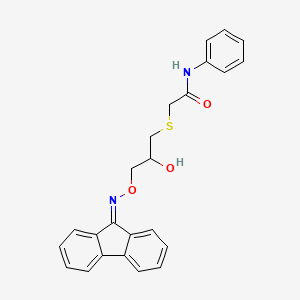

2-((3-(((9H-芴-9-亚基)氨基)氧基)-2-羟丙基)硫)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化合物“2-((3-(((9H-芴-9-亚基)氨基)氧基)-2-羟丙基)硫)-N-苯基乙酰胺”在科学研究中具有多种潜在的应用。以下是针对其六个独特应用的全面分析:

生物荧光成像

该化合物表现出较大的斯托克斯位移,这在生物荧光成像中很有用。 较大的斯托克斯位移有助于减少发射光子的再吸收,从而提高荧光成像技术的效率 .

酪氨酸酶抑制

分子对接计算表明,与“2-((3-(((9H-芴-9-亚基)氨基)氧基)-2-羟丙基)硫)-N-苯基乙酰胺”类似的化合物可以作为酪氨酸酶活性的潜在抑制剂。 这对治疗色素沉着过度疾病和化妆品行业至关重要 .

抗菌活性

该化合物的衍生物已被测试其抗菌活性。 这表明它有可能用于开发治疗各种细菌感染的新型抗菌剂 .

镇痛活性

一些衍生物也表现出镇痛活性,表明该化合物在疼痛管理和开发新型镇痛药物方面具有潜在的应用 .

材料化学

该化合物结构中的一部分,即嗪类化合物,在材料化学中具有应用,例如开发金属有机框架(MOFs)、含能材料和化学传感器 .

药物吸收、分布、代谢和排泄(ADME)

该化合物符合 Lipinski 的五规则,该规则评估其在吸收、分布、代谢和排泄方面的药物特性。 这使其成为进一步药物开发的有希望的候选者 .

生物活性

The compound 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide is a derivative of fluorenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide

- Molecular Formula : C17H19N3O3S

- Molecular Weight : 345.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate thio and acetamide groups under controlled conditions. The process generally includes:

- Formation of the Fluorenone Derivative : This is achieved through condensation reactions involving 9-fluorenone and various amines.

- Thioether Formation : The introduction of thio groups is performed using thiol reagents in a nucleophilic substitution reaction.

- Acetamide Coupling : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.

Antimicrobial Activity

Research has indicated that fluorenone derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The biological activity can be quantified using the agar well diffusion method, where the zone of inhibition is measured.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 2-((3-(Fluoren-9-ylidene)amino)oxy)-2-hydroxypropylthio-N-phenylacetamide | 17.9 (against E. coli) |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 19.4 (against S. aureus) |

Anticancer Activity

Fluorenone derivatives have also been studied for their anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various Schiff bases derived from fluorenone, finding that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive and gram-negative bacteria .

- Anticancer Mechanisms : Another research effort focused on the interaction of fluorenone derivatives with dihydrofolate reductase, a key enzyme in cancer cell proliferation. Molecular docking studies indicated strong binding affinity, suggesting potential as a chemotherapeutic agent .

属性

IUPAC Name |

2-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c27-18(15-30-16-23(28)25-17-8-2-1-3-9-17)14-29-26-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h1-13,18,27H,14-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOOTNKDNPPPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。